
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate involves complex chemical procedures that result in the formation of structurally unique molecules. For instance, compounds synthesized from dimethyl acetylenedicarboxylate with distinct chlorophenyl components showcase the versatility of synthetic approaches in creating isoxazole derivatives with specific features (J. Hines & C. Stammer, 1977).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction methods, revealing detailed geometrical parameters and crystal packing information. For example, the crystal structure of similar chlorophenyl compounds indicates the presence of intermolecular hydrogen bonds and unique conformations (G. Sharma et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives exhibit selectivity and complexity, leading to the formation of diverse chemical structures with varying properties. For instance, the reaction between dimethyl acetylenedicarboxylate and 2-(3,5-dimethylpyrazole-1-carbonyl)-3-arylacrylonitrile in the presence of potassium selenocyanate showcases a novel route for synthesizing highly functionalized selenophenes (Zahra Siroos et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystallization conditions can lead to different polymorphic forms, indicating the impact of physical conditions on the material's structure (G. Reck et al., 2003).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and tautomerism, are essential for predicting the behavior of these compounds in chemical reactions. Studies on the tautomerism of related isoxazole compounds reveal the existence of different tautomeric forms depending on the solvent, which has implications for their chemical reactivity and stability (F. Sarlo, 1967).
科学的研究の応用
Ionophore in Sensor Technology
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate, under the name Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB), has been employed as a novel ionophore in membrane sensors for barium ions. This application demonstrates the compound's effectiveness in developing sensors with high selectivity and stability across a wide pH range (Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003).
Photodegradation in Agriculture
Research into the photodegradation of isoxazolidine fungicides, specifically 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine, has shown the compound's potential in protecting fruits and vegetables from fungal diseases. This study provides insights into the compound's behavior under solar and UV irradiation, which is crucial for its application in agricultural pest control (Liu et al., 2012).
Pulmonary Hypertension Research
Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as DCDDP, has been studied for its therapeutic effects on chronic pulmonary hypertension in rats. The compound's influence on pulmonary hemodynamics and its potential in reducing pulmonary arterial pressure highlights its significance in medical research (Li et al., 2002).
Nonpeptide Agonist Discovery
The compound's derivative, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, has been identified as a nonpeptidic agonist of the urotensin-II receptor, demonstrating its potential as a pharmacological research tool and drug lead. This discovery is crucial for developing new therapeutic agents (Croston et al., 2002).
Synthesis and Complexing Properties
The compound's derivatives have been explored for their complexing properties and potential use in membrane processes as sodium cation carriers. This highlights the compound's versatility in chemical synthesis and potential industrial applications (Kosterina et al., 2004).
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, a related compound, has shown significant antimicrobial and anticancer activities. This underlines the compound's role in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
特性
IUPAC Name |
dimethyl 3-(4-chlorophenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5/c1-18-12(16)9-10(7-3-5-8(14)6-4-7)15-20-11(9)13(17)19-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQRSWKVOAQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



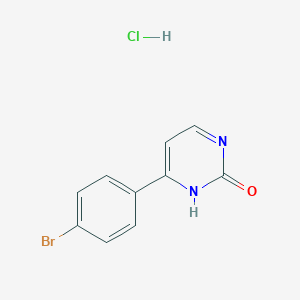
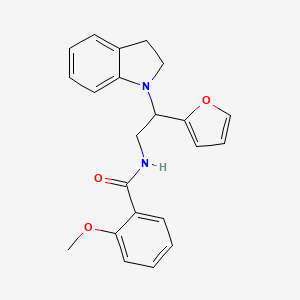
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
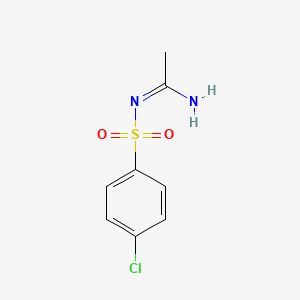
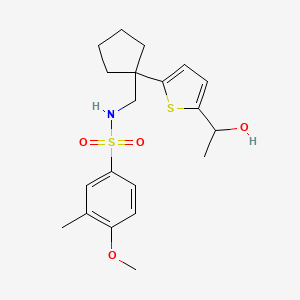
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)



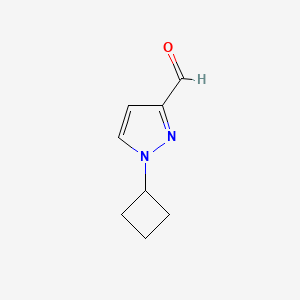
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)